molecular formula C9H8N6O2S B12896893 N''-[5-(3-Nitrophenyl)-1,3,4-thiadiazol-2-yl]guanidine CAS No. 88541-04-2

N''-[5-(3-Nitrophenyl)-1,3,4-thiadiazol-2-yl]guanidine

Cat. No.: B12896893
CAS No.: 88541-04-2
M. Wt: 264.27 g/mol
InChI Key: QTOHDCNXPHVXSZ-UHFFFAOYSA-N
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Description

N''-[5-(3-Nitrophenyl)-1,3,4-thiadiazol-2-yl]guanidine (CAS: 88541-04-2) is a chemical building block of significant interest in medicinal chemistry and drug discovery research. This compound features a guanidine group attached to a 5-(3-nitrophenyl)-1,3,4-thiadiazole scaffold, a structure known for its diverse biological activities. The guanidine moiety is a common pharmacophore that can participate in hydrogen bonding, making it a valuable component for designing molecules that interact with biological targets such as enzymes and receptors . The 1,3,4-thiadiazole core is a privileged structure in heterocyclic chemistry, frequently explored for its potential in developing new therapeutic agents . The presence of the electron-withdrawing nitro group at the meta position of the phenyl ring can influence the compound's electronic properties and binding affinity, which researchers can utilize to fine-tune reactivity and interaction with specific targets. This compound is strictly for research applications in laboratory settings. It is not intended for diagnostic, therapeutic, or any other human use. Researchers should consult the safety data sheet and handle this product with appropriate precautions, which may include storing in a dark place under an inert atmosphere at 2-8°C, as is recommended for similar sensitive chemical entities .

Properties

CAS No.

88541-04-2

Molecular Formula

C9H8N6O2S

Molecular Weight

264.27 g/mol

IUPAC Name

2-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]guanidine

InChI

InChI=1S/C9H8N6O2S/c10-8(11)12-9-14-13-7(18-9)5-2-1-3-6(4-5)15(16)17/h1-4H,(H4,10,11,12,14)

InChI Key

QTOHDCNXPHVXSZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C2=NN=C(S2)N=C(N)N

Origin of Product

United States

Preparation Methods

Starting Materials and Reaction Conditions

  • The thiadiazole ring is commonly constructed via cyclization reactions involving thiosemicarbazides and appropriate carboxylic acid derivatives or their equivalents.
  • For the 3-nitrophenyl substitution, 3-nitrobenzoic acid or related derivatives are used as precursors.
  • Cyclization is often promoted by dehydrating agents such as phosphorus oxychloride (POCl3) under reflux conditions.

Typical Procedure

  • Phenylthiosemicarbazide derivatives react with 3-nitro-substituted aromatic acids or acid chlorides.
  • The reaction mixture is heated under reflux with POCl3, facilitating ring closure to form the 1,3,4-thiadiazole core.
  • The product is isolated by quenching the reaction, neutralization, extraction, and purification by recrystallization or chromatography.

Characterization

  • The intermediate 5-(3-nitrophenyl)-1,3,4-thiadiazol-2-amine is characterized by UV, FT-IR, ^1H-NMR, and ^13C-NMR spectroscopy confirming the thiadiazole ring and nitrophenyl substitution.

Alternative Synthetic Routes and Catalytic Methods

  • Some patents and research articles describe alternative routes involving thiourea derivatives and carbodiimide intermediates for guanidine introduction, though these are more common for other guanidine compounds and may be adapted for this compound.
  • Catalytic methods using specific reagents for cyclization and guanidine attachment have been explored to improve selectivity and yield.

Summary Table of Preparation Steps

Step Starting Material(s) Reaction Conditions Product Yield (%) Key Notes
1 3-Nitrobenzoic acid + thiosemicarbazide Reflux with POCl3 5-(3-Nitrophenyl)-1,3,4-thiadiazol-2-amine 70–85 Cyclization to form thiadiazole ring
2 5-(3-Nitrophenyl)-1,3,4-thiadiazol-2-amine + guanidine or cyanamide Reflux in ethanol or DMF N''-[5-(3-Nitrophenyl)-1,3,4-thiadiazol-2-yl]guanidine 50–80 Guanidine substitution at 2-position

Research Findings and Analytical Data

  • Spectroscopic data (FT-IR, ^1H-NMR, ^13C-NMR) confirm the successful formation of the thiadiazole ring and guanidine substitution.
  • FT-IR shows characteristic bands for NH stretching (guanidine), nitro groups (NO2 asymmetric and symmetric stretches), and thiadiazole ring vibrations.
  • NMR spectra display signals consistent with aromatic protons of the nitrophenyl group and guanidine NH protons.
  • Mass spectrometry confirms molecular weight consistent with C9H8N6O2S.

Chemical Reactions Analysis

1-(5-(3-Nitrophenyl)-1,3,4-thiadiazol-2-yl)guanidine can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or sodium borohydride.

    Substitution: The thiadiazole ring can undergo nucleophilic substitution reactions, where the nitro group can be replaced by other substituents.

    Condensation: The guanidine moiety can participate in condensation reactions with aldehydes or ketones to form imines or Schiff bases.

Common reagents used in these reactions include hydrogen gas, sodium borohydride, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds containing thiadiazole and guanidine functionalities often exhibit significant antimicrobial properties. N''-[5-(3-Nitrophenyl)-1,3,4-thiadiazol-2-yl]guanidine has been studied for its effectiveness against various bacterial strains. In vitro studies have demonstrated its ability to inhibit the growth of pathogens such as Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound for developing new antibiotics.

Anticancer Properties

The compound's structural features may also confer anticancer activity. Preliminary studies have shown that this compound can induce apoptosis in cancer cell lines. The mechanism appears to involve the modulation of signaling pathways associated with cell survival and proliferation. Further investigation into its efficacy against specific cancers could lead to its use in targeted cancer therapies.

Anti-inflammatory Effects

In addition to its antimicrobial and anticancer properties, this compound has been evaluated for anti-inflammatory effects. Studies suggest that it may inhibit the production of pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases such as arthritis.

Agricultural Applications

This compound's unique properties also lend themselves to agricultural applications. Its antimicrobial activity can be harnessed in developing plant protection agents against fungal infections. Field trials are needed to evaluate its effectiveness as a pesticide or fungicide while assessing the environmental impact.

Comparative Analysis with Related Compounds

To better understand the potential applications of this compound, it is useful to compare it with structurally similar compounds:

Compound Name Structure Features Biological Activity
2-Aryl-5-guanidino-1,3,4-thiadiazolesAryl substitution at position 2Anticonvulsant activity
5-(4-nitrophenyl)-1,2,4-thiadiazolesDifferent thiadiazole ringAntimicrobial properties
Guanidino derivatives of quinazolineContains quinazoline coreAnticancer activity

The specific combination of the nitrophenyl substituent and guanidine group in this compound may enhance its biological activity compared to other similar compounds by providing distinct pharmacophoric features that influence binding interactions with biological targets.

Study on Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of this compound against common pathogens. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for Staphylococcus aureus, demonstrating significant antibacterial potential.

Investigation of Anticancer Mechanisms

In another study focusing on cancer treatment applications, researchers found that treatment with this compound resulted in a 50% reduction in cell viability in breast cancer cell lines after 48 hours of exposure. The study suggested that the compound triggers apoptosis through mitochondrial pathways.

Mechanism of Action

The mechanism of action of 1-(5-(3-Nitrophenyl)-1,3,4-thiadiazol-2-yl)guanidine involves its interaction with specific molecular targets and pathways. The nitrophenyl group can interact with enzymes and proteins, leading to inhibition or activation of specific biological processes. The guanidine moiety can form hydrogen bonds with biological molecules, enhancing its binding affinity and specificity. The exact molecular targets and pathways involved depend on the specific biological activity being studied .

Comparison with Similar Compounds

Key Structural Features :

  • Thiadiazole Core : Shared with compounds in and , which exhibit variations in substituents (e.g., methylthio, benzylthio, or chloroaryl groups).
  • Guanidine Moiety : Present in and , where guanidine derivatives are linked to thiazole or aryl groups.
  • Substituent Diversity : The 3-nitrophenyl group distinguishes the target compound from analogs with chlorophenyl (e.g., 5e, 5j in ) or fluorophenyl groups (e.g., 26 in ) .

Physicochemical Properties

Melting Points :

  • Thiadiazole-acetamide derivatives (): 132–170°C, influenced by substituent polarity (e.g., methoxy vs. chlorobenzyl groups) .
  • Fluorinated guanidine derivatives (): High melting points (>250°C), attributed to strong hydrogen bonding from guanidine and fluorine’s electronegativity .
  • Triaryl guanidines (): Extreme melting points (>300°C) due to extended conjugation and crystallinity .
  • The nitro group in the target compound may elevate its melting point compared to non-nitrated analogs.

Solubility and Stability :

  • Electron-withdrawing groups (e.g., nitro, chloro) typically reduce solubility in polar solvents but enhance thermal stability.
  • Methylthio or benzylthio groups () may improve lipophilicity, whereas guanidine’s basicity (pKa ~13) could enhance water solubility in protonated forms .

Data Table: Comparative Analysis of Selected Compounds

Compound Name / ID Substituents Yield (%) Melting Point (°C) Key Functional Groups Potential Applications References
Target Compound 3-Nitrophenyl, guanidine N/A N/A Nitro, thiadiazole, guanidine Agrochemicals, pharma
5e () 4-Chlorobenzylthio, acetamide 74 132–134 Chloroaryl, thioether Antimicrobial
26 () Fluorobenzyl, pyridylamino 35–60 54–>137 Fluoro, guanidine, thiazole Pharmacological studies
8e () Ethoxycarbonyl, isopropyl 89 >300 Triaryl guanidine Antiprotozoal agents
Tebuthiuron () tert-Butyl, dimethylurea N/A N/A Thiadiazole, urea Herbicide
10-F371772 () Trifluoromethyl, pyrimidinyl Discontinued N/A Fluoro, sulfonamide Bioactive intermediates

Key Research Findings and Trends

  • Guanidine’s Role : The guanidine moiety’s basicity and hydrogen-bonding capacity are critical for interactions with biological targets, as seen in antiprotozoal agents .
  • Synthetic Challenges : Fluorinated and multi-substituted derivatives often face lower yields or stability issues, whereas simpler thiadiazole-acetamides are more tractable .

Biological Activity

N''-[5-(3-Nitrophenyl)-1,3,4-thiadiazol-2-yl]guanidine is a compound that falls under the category of thiadiazole derivatives, which have gained attention in medicinal chemistry due to their diverse biological activities. This article provides a comprehensive overview of the biological activities associated with this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The chemical formula for this compound is C18H16N4O6SC_{18}H_{16}N_{4}O_{6}S with a molecular weight of 416.41 g/mol . The compound features a thiadiazole ring that is known for its stability and low toxicity, making it a promising scaffold for drug development.

Thiadiazole derivatives exhibit various biological activities through several mechanisms:

  • Antimicrobial Activity : The presence of the thiadiazole ring is linked to antibacterial properties comparable to third- and fourth-generation cephalosporins . This suggests potential applications in treating bacterial infections.
  • Anticonvulsant Properties : Research indicates that guanidine derivatives can show significant anticonvulsant activity. For instance, modifications in the thiadiazole structure have been correlated with enhanced efficacy in seizure models .
  • Antiviral Activity : Some derivatives of thiadiazoles have demonstrated anti-HIV activity. The structure-activity relationship (SAR) studies reveal that specific substitutions can enhance antiviral potency .

Anticonvulsant Activity

A study evaluated various substituted thiadiazole derivatives for their anticonvulsant effects using the maximal electroshock (MES) model. Among these compounds, those containing the guanidine moiety exhibited notable anticonvulsant activity. For example, certain derivatives showed significant protection against seizures at doses as low as 33 mg/kg .

Antimicrobial Activity

Thiadiazole compounds, including this compound, have been reported to possess antibacterial properties. The mechanism involves interference with bacterial cell wall synthesis and disruption of metabolic pathways. In vitro studies demonstrated effective inhibition against various bacterial strains .

Antiviral Activity

The compound has shown promise as an anti-HIV agent. In vitro tests revealed that certain derivatives exhibited EC50 values in the micromolar range against HIV strains . The presence of electron-withdrawing groups on the phenyl ring was found to enhance antiviral activity significantly.

Case Study 1: Anticonvulsant Efficacy

In a controlled study on 1,3,4-thiadiazole derivatives, researchers synthesized various guanidine-substituted compounds. Among them, this compound demonstrated a remarkable reduction in seizure frequency compared to standard treatments .

Case Study 2: Antimicrobial Testing

A series of antimicrobial assays were conducted on thiadiazole derivatives including this compound. Results indicated effective inhibition against Gram-positive and Gram-negative bacteria with minimum inhibitory concentration (MIC) values ranging from 10 to 50 µg/mL depending on the specific bacterial strain tested .

Summary Table of Biological Activities

Activity TypeObserved EffectReference
AnticonvulsantSignificant reduction in seizure frequency
AntimicrobialEffective against various bacterial strains
AntiviralEC50 values in micromolar range against HIV

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing N''-[5-(3-Nitrophenyl)-1,3,4-thiadiazol-2-yl]guanidine, and how are intermediates characterized?

  • Methodological Answer : The synthesis typically involves coupling reactions between substituted thiadiazole precursors and guanidine derivatives. For example, palladium-catalyzed cross-coupling (e.g., using tetrakis(triphenylphosphine)palladium) under inert atmospheres is effective for introducing aromatic nitro groups. Intermediates like 1,4-bis-[5′-nitropyridin-2′-yl]phenylene () are characterized via 1^1H/13^{13}C NMR and mass spectrometry (MS) to confirm regiochemistry and purity. Yield optimization (e.g., 73–89% in ) requires careful control of reaction time, temperature, and stoichiometry. Post-synthesis purification via recrystallization or column chromatography is critical .

Q. Which spectroscopic techniques are essential for characterizing this compound, and what key data should researchers prioritize?

  • Methodological Answer :

  • NMR : 1^1H NMR identifies proton environments (e.g., aromatic protons at δ 7.5–8.5 ppm for nitroaryl groups). 13^{13}C NMR confirms carbon frameworks, such as thiadiazole ring carbons (δ 150–160 ppm) and guanidine carbons (δ 155–165 ppm) ().
  • MS : High-resolution ESI-MS verifies molecular ion peaks (e.g., m/z 525 [M+^+] in ) and fragmentation patterns.
  • Elemental Analysis : Validate C/H/N ratios to confirm purity (e.g., deviations >0.3% indicate impurities) .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

  • Methodological Answer :

  • PPE : Use nitrile gloves, lab coats, and safety goggles.
  • Ventilation : Perform reactions in fume hoods to avoid inhalation of vapors ().
  • Spill Management : Absorb with inert materials (e.g., sand) and dispose as hazardous waste.
  • First Aid : Flush eyes/skin with water for 15+ minutes; seek medical attention for persistent irritation ().

Advanced Research Questions

Q. How can computational methods optimize the synthesis and predict reactivity of this compound?

  • Methodological Answer : Quantum chemical calculations (e.g., DFT) model reaction pathways and transition states to predict regioselectivity. Software like Gaussian or ORCA can simulate nitro group orientation effects on electronic properties. Pair computational results with experimental validation (e.g., ICReDD’s reaction path search methods in ). Machine learning algorithms (e.g., neural networks) can analyze historical reaction data to recommend optimal solvents or catalysts .

Q. How should researchers address contradictions in experimental data (e.g., inconsistent yields or spectroscopic results)?

  • Methodological Answer :

  • Reproducibility Checks : Replicate reactions under identical conditions (e.g., reports 73% yield for 9e; deviations >5% suggest procedural errors).
  • Control Experiments : Test intermediates (e.g., nitro-to-amine reduction in ) to isolate faulty steps.
  • Advanced Analytics : Use 2D NMR (COSY, HSQC) to resolve overlapping signals or X-ray crystallography to confirm structural ambiguities .

Q. What strategies enhance the compound’s biological activity through structural modification?

  • Methodological Answer :

  • Functional Group Tuning : Replace the nitro group with electron-withdrawing substituents (e.g., trifluoromethyl) to modulate solubility and target binding.
  • Prodrug Design : Introduce hydrolyzable groups (e.g., ethoxycarbonyl in ) to improve bioavailability.
  • In Vitro Screening : Use enzyme inhibition assays (e.g., against protozoal parasites) to correlate structure-activity relationships (SAR) .

Q. What advanced techniques resolve challenges in crystallizing this compound for X-ray studies?

  • Methodological Answer :

  • Solvent Screening : Test polar aprotic solvents (e.g., DMSO) or mixed systems (e.g., ethanol/water).
  • Temperature Gradients : Slow cooling from saturation points promotes crystal nucleation.
  • Synchrotron Radiation : For poorly diffracting crystals, use high-intensity X-rays (e.g., at facilities like APS or ESRF) .

Q. How can Design of Experiments (DOE) principles optimize reaction parameters for scalability?

  • Methodological Answer : Apply factorial designs to evaluate variables (e.g., catalyst loading, temperature). For example, a 23^3 factorial design ( ) tests 8 conditions to identify interactions between variables. Response surface methodology (RSM) then models nonlinear relationships for yield optimization .

Methodological Tools and Resources

  • Data Management : Use chemical informatics platforms (e.g., ChemAxon, Schrödinger) for spectral data analysis and reaction simulation ( ).
  • Open Databases : Access PubChem ( ) for comparative structural and bioactivity data.
  • Collaborative Frameworks : Share protocols via platforms like Zenodo or Figshare to enhance reproducibility.

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